molecular formula C7H4FIN2 B1452409 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190320-05-8

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1452409
M. Wt: 262.02 g/mol
InChI Key: RBDCZRMXOBAKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is an organic compound that is used in various scientific research applications. It is a heterocyclic compound that belongs to the class of pyrrolopyridines, which are nitrogen-containing heterocyclic compounds with a five-membered ring and two fused pyridine rings. 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a colorless solid with a molecular formula of C6H3F2IN and a molecular weight of 195.94 g/mol.

Scientific Research Applications

  • Biomedical Applications

    • 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1H-pyrrolo[2,3-b]pyridine, have been extensively studied for their biomedical applications .
    • These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .
    • More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
    • The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds have been reviewed .
  • Cancer Therapy

    • Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
    • Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
    • A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .
    • Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
    • In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
    • In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
    • Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

properties

IUPAC Name

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCZRMXOBAKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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